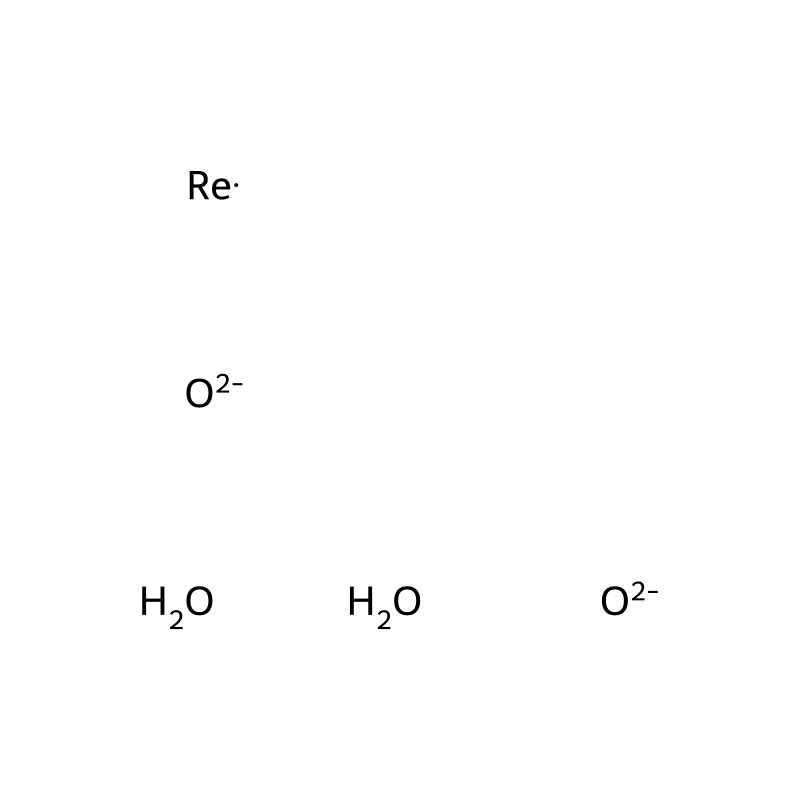Rhenium(IV) oxide dihydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Catalysis
Rhenium(IV) oxide dihydrate shows promise as a catalyst in various chemical reactions. Studies suggest its potential for:
- Oxidation reactions: Due to its ability to transfer oxygen, Rhenium(IV) oxide dihydrate is being investigated as a catalyst for selective oxidation reactions of organic compounds [].
Material Science
The interesting structural and electronic properties of Rhenium(IV) oxide dihydrate make it a candidate material for several applications:
- Electrochromic devices: Rhenium(IV) oxide dihydrate exhibits electrochromic properties, meaning it can change color upon application of an electrical voltage []. This makes it a potential material for development of smart windows and displays.
Thin Films and Coatings
Rhenium(IV) oxide dihydrate can be deposited as thin films using techniques like chemical vapor deposition (CVD). These thin films hold promise for:
- Gas sensors: The ability of Rhenium(IV) oxide dihydrate to interact with specific gases is being explored for development of gas sensors [].
Other Potential Applications
In addition to the areas mentioned above, Rhenium(IV) oxide dihydrate is also being investigated for its potential applications in:
Rhenium(IV) oxide dihydrate, with the chemical formula , is a dark gray to black solid that appears as a powder. This compound is notable for its high density of approximately 11.4 g/cm³ and a melting point of about 1000°C (decomposes) . Rhenium(IV) oxide dihydrate is insoluble in water and alkaline solutions, which is significant for its stability in various environments . The compound is classified under the CAS number 12036-09-8 and exhibits unique structural properties that make it valuable in several applications.
- Reaction with Hydrochloric Acid:
- Reduction with Hydrogen:
These reactions highlight the compound's versatility in inorganic chemistry and catalysis .
Rhenium(IV) oxide dihydrate can be synthesized through several methods:
- Oxidation of Rhenium Metal: Rhenium metal can be oxidized using oxygen or ozone at elevated temperatures.
- Hydrothermal Synthesis: This involves the reaction of rhenium salts with water under high temperature and pressure conditions.
- Chemical Vapor Deposition: Thin films of rhenium(IV) oxide dihydrate can be produced via chemical vapor deposition techniques, which allow for controlled deposition on various substrates .
Interaction studies on rhenium(IV) oxide dihydrate focus on its behavior in catalytic processes and its interactions with other compounds. It has shown promise in catalyzing reactions involving hydrocarbons and alcohols, demonstrating effective conversion rates and selectivity. Additionally, studies on its interaction with biological molecules suggest potential pathways for drug development .
Rhenium(IV) oxide dihydrate shares similarities with several other metal oxides but is unique due to its specific oxidation state and hydration properties. Below is a comparison with similar compounds:
| Compound | Formula | Unique Features |
|---|---|---|
| Rhenium(VI) oxide | ReO₃ | Higher oxidation state; more reactive |
| Molybdenum(IV) oxide | MoO₂ | Similar structure; used in different catalytic processes |
| Tungsten(VI) oxide | WO₃ | Higher melting point; used in sensors |
| Manganese(IV) oxide | MnO₂ | Different metal; used in batteries |
Rhenium(IV) oxide dihydrate's unique combination of properties makes it particularly valuable in specialized applications such as catalysis and materials science .








